![molecular formula C14H12N2OS2 B14091289 2-(Thiophen-2-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ol](/img/structure/B14091289.png)
2-(Thiophen-2-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-thienyl)-3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-4-one is a complex heterocyclic compound that belongs to the thienopyrimidine family.
Preparation Methods
The synthesis of 2-(2-thienyl)-3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-4-one typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. Common synthetic routes include:
Cyclization using formic acid: Heating thiophene-2-carboxamides in formic acid.
Cyclization using triethyl orthoformate: Heating 3-amino-thiophene-2-carboxamides with triethyl orthoformate.
Cyclization using dimethylformamide dimethylacetal (DMF-DMA): This method also involves a primary amine.
Chemical Reactions Analysis
2-(2-thienyl)-3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, especially at the thiophene ring.
Scientific Research Applications
2-(2-thienyl)-3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-4-one has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential anticancer activity.
Biological Studies: The compound is used in research related to its biological activities, including antimicrobial and antifungal properties.
Industrial Applications: It is used in the synthesis of other complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 2-(2-thienyl)-3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-4-one involves its interaction with molecular targets such as enzymes and receptors. It acts as a potential nucleic acid antimetabolite, interfering with DNA and RNA synthesis . This interaction can lead to the inhibition of cell proliferation, making it a candidate for anticancer research .
Comparison with Similar Compounds
Similar compounds to 2-(2-thienyl)-3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-4-one include:
Thieno[3,2-d]pyrimidine-4-ones: These compounds share a similar core structure and exhibit comparable biological activities.
Thieno[3,4-b]pyridine derivatives: These compounds also have a fused thiophene and pyrimidine ring system.
The uniqueness of 2-(2-thienyl)-3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-4-one lies in its specific substitution pattern and the resulting biological activities, which make it a valuable compound for further research and development .
Properties
Molecular Formula |
C14H12N2OS2 |
|---|---|
Molecular Weight |
288.4 g/mol |
IUPAC Name |
2-thiophen-2-yl-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C14H12N2OS2/c17-13-11-8-4-1-2-5-9(8)19-14(11)16-12(15-13)10-6-3-7-18-10/h3,6-7H,1-2,4-5H2,(H,15,16,17) |
InChI Key |
WZYBDMHWVZTVKK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C3=C(S2)N=C(NC3=O)C4=CC=CS4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(6-chloro-2-hydroxy-4-phenylquinolin-3-yl)sulfanyl]-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B14091213.png)

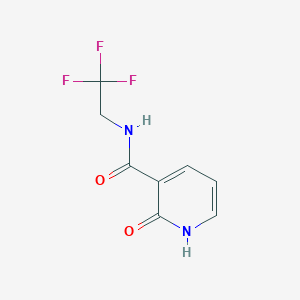
![1-(4-Bromophenyl)-7-methyl-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14091237.png)
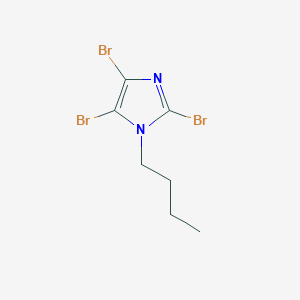
![2-(7-benzyl-3,9-dimethyl-6,8-dioxo-6,7,8,9-tetrahydro[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetamide](/img/structure/B14091244.png)
![1,7-dimethyl-9-(4-methylphenyl)-3-[2-(piperidin-1-yl)ethyl]-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B14091252.png)
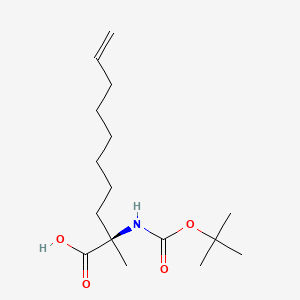
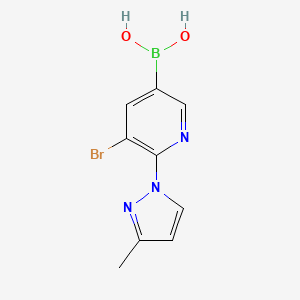
![7-Fluoro-1-(2-fluorophenyl)-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14091264.png)
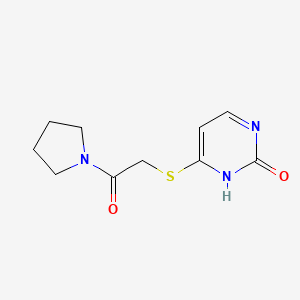
![7-Chloro-1-(3-ethoxy-4-hydroxyphenyl)-2-(4-fluorobenzyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14091272.png)
![1-[(2,4-dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]-N-(4-phenoxyphenyl)piperidine-3-carboxamide](/img/structure/B14091275.png)
